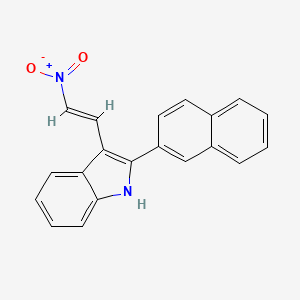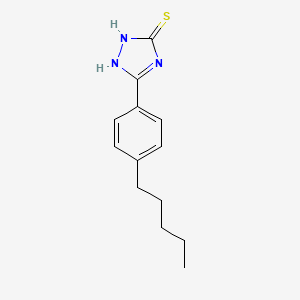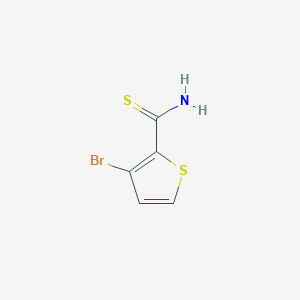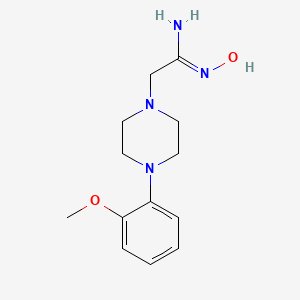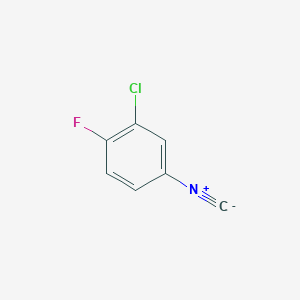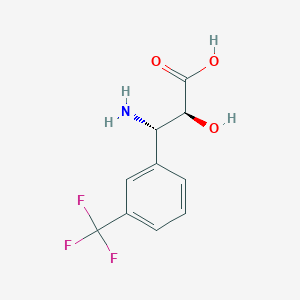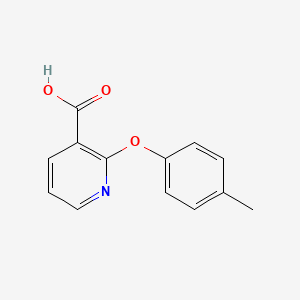
2-(4-Methylphenoxy)nicotinic acid
Overview
Description
2-(4-Methylphenoxy)nicotinic acid, also known as MPN, is a chemical compound that belongs to the family of nicotinic acid derivatives. This compound has received considerable attention in the scientific community due to its potential applications in drug discovery and development. MPN is a versatile compound that can be synthesized using various methods, and its unique structure allows it to interact with different biological targets.
Scientific Research Applications
Receptor Interaction and Lipid Regulation
Nicotinic acid has been recognized for its role in mediating lipid regulation through its interaction with specific receptors, such as the hydroxy-carboxylic acid receptor HCA2 (GPR109A), a G protein-coupled receptor. Research into derivatives like 2-(4-Methylphenoxy)nicotinic acid potentially extends these findings, offering insights into the structure-activity relationships that govern receptor affinity and lipid regulation mechanisms. Studies have synthesized a series of substituted propenoic acids to determine their affinities for the HCA2 receptor, highlighting the importance of specific structural features for receptor interaction and the potential for novel therapeutics in dyslipidemia treatment (van Veldhoven et al., 2011).
Anti-Lipolytic Effects and Metabolic Impact
Nicotinic acid's anti-lipolytic effects, mediated through receptors like PUMA-G and HM74 in adipose tissue, underscore its potential to influence metabolic pathways and lipid metabolism. These effects involve the inhibition of cyclic adenosine monophosphate (cAMP) accumulation, impacting hormone-sensitive lipase activity and reducing lipolysis. The identification of these receptors has facilitated the development of new drugs targeting dyslipidemia, with derivatives of nicotinic acid possibly offering nuanced mechanisms of action and therapeutic benefits (Tunaru et al., 2003).
Antiatherosclerotic Activity
Beyond lipid regulation, nicotinic acid and its derivatives have been explored for their antiatherosclerotic properties, independent of lipid-modifying effects. The engagement with specific receptors on immune cells, such as GPR109A, suggests a role in modulating immune responses and inflammation within atherosclerotic plaques. This opens avenues for research into derivatives of nicotinic acid as potential agents for treating atherosclerosis through mechanisms that may include enhancing cholesterol efflux and inhibiting macrophage recruitment (Lukasova et al., 2011).
Industrial Applications and Environmental Considerations
The production and application of nicotinic acid, including its derivatives, have industrial significance, particularly in the context of green chemistry and environmental sustainability. Research into ecological methods for producing nicotinic acid from commercially available raw materials highlights the potential for less environmentally burdensome processes. These methods, relevant to derivatives like this compound, underscore the importance of sustainable practices in the chemical industry and the potential for novel applications of nicotinic acid in various sectors (Lisicki et al., 2022).
Mechanism of Action
Target of Action
2-(4-Methylphenoxy)nicotinic acid, structurally related to niacin (also known as vitamin B3 or nicotinic acid), is likely to interact with similar targets in the body . Niacin acts as a precursor to nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . These coenzymes are vital for redox metabolism and the functioning of NAD-dependent pathways .
Mode of Action
The compound’s interaction with its targets leads to a series of biochemical reactions. As a precursor to nicotinamide coenzymes, it participates in redox reactions, acting as an electron donor or acceptor . This interaction influences the intracellular pool of niacin, which is essential for various metabolic processes .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the metabolism of niacin, contributing to the formation of nicotinamide coenzymes .
Pharmacokinetics
Studies on related compounds like niacin suggest that its absorption, distribution, metabolism, and excretion (adme) properties could be similar . For instance, niacin shows dose-dependent pharmacokinetics, with plasma concentrations increasing markedly with dose
Result of Action
The molecular and cellular effects of the compound’s action are largely determined by its role as a precursor to nicotinamide coenzymes. These coenzymes participate in various metabolic processes, influencing cellular function and energy production . The exact effects of this compound on cellular function require further investigation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect its stability and activity
properties
IUPAC Name |
2-(4-methylphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-4-6-10(7-5-9)17-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZLPVGPJCYPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384212 | |
| Record name | 2-(4-methylphenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54629-15-1 | |
| Record name | 2-(4-methylphenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




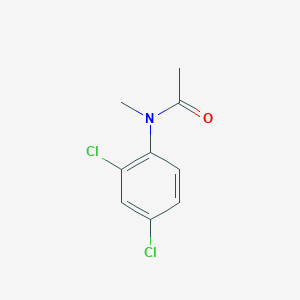
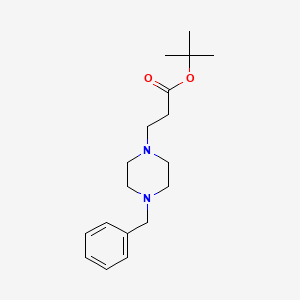
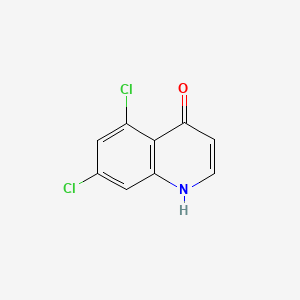
![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone](/img/structure/B1622276.png)
